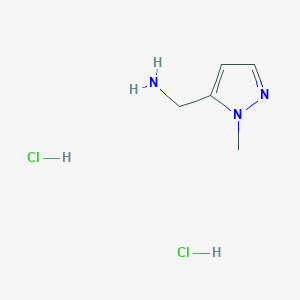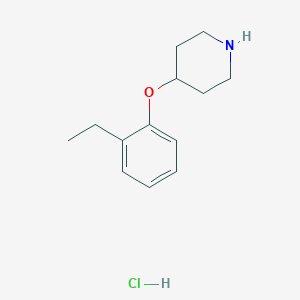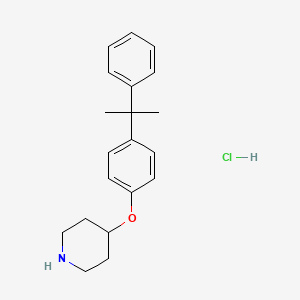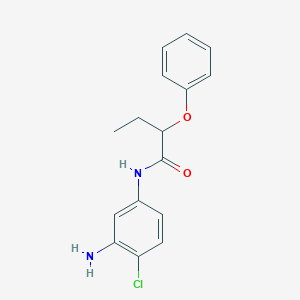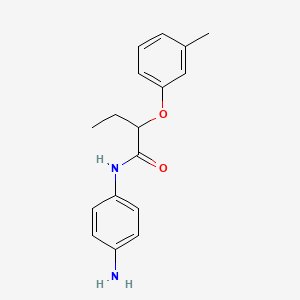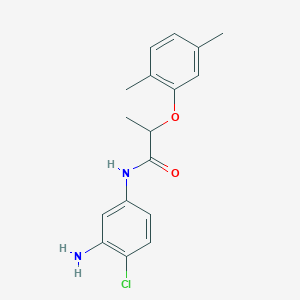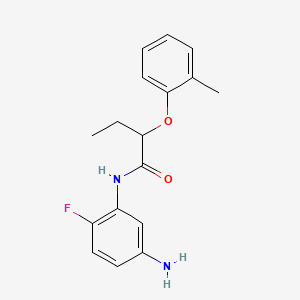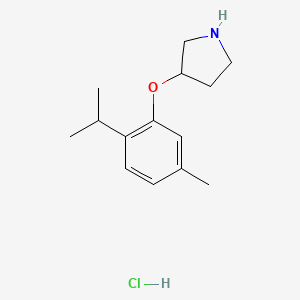
3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1220033-66-8 . It has a molecular weight of 255.79 . This compound is used in diverse scientific research, enabling innovative applications and enhancing our understanding of complex phenomena.
Molecular Structure Analysis
The IUPAC name of this compound is 3-(5-isopropyl-2-methylphenoxy)pyrrolidine hydrochloride . The Inchi Code is 1S/C14H21NO.ClH/c1-10(2)12-5-4-11(3)14(8-12)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H .
Physical And Chemical Properties Analysis
The molecular weight of “3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride” is 255.79 . The linear formula of this compound is C14H22ClNO .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
A study explored the synthesis of pyrrolidine derivatives and their biological relevance, particularly focusing on their antimicrobial and antifungal properties. One of the derivatives, compound 4, demonstrated significant activity against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus, indicating the potential use of pyrrolidine derivatives in combating resistant strains of bacteria and fungi (Masila et al., 2020).
Synthetic Pathways and Chemical Properties
The rearrangement of chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones was studied, with implications for the synthesis of agrochemicals or medicinal compounds. This showcases the versatility of pyrrolidine derivatives in various chemical synthesis pathways (Ghelfi et al., 2003).
Antioxidant Activity
Research into pyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant properties. Some compounds were identified as more potent antioxidants than ascorbic acid, suggesting their potential application in oxidative stress-related therapeutic contexts (Tumosienė et al., 2019).
Chemical Synthesis and Catalysis
A study focused on the catalyzed deconjugative esterification of 2-cyclohexylideneacetic acids, which yielded isopropyl 2-(cyclohex-l-enyl)acetate. This highlights the role of pyrrolidine derivatives in facilitating chemical reactions, potentially useful in industrial chemistry and synthesis (Sano et al., 2006).
Synthesis of Novel Molecules
A report detailed the synthesis of pyrrolidin-2-ones and their derivatives, emphasizing their significance in the creation of non-aromatic heterocyclic compounds, which are prevalent in natural products and biologically active molecules. This underscores the importance of pyrrolidine derivatives in pharmaceutical development (Rubtsova et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)13-5-4-11(3)8-14(13)16-12-6-7-15-9-12;/h4-5,8,10,12,15H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQROVNHBNBXEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1185121-47-4 | |
| Record name | Pyrrolidine, 3-[5-methyl-2-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185121-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



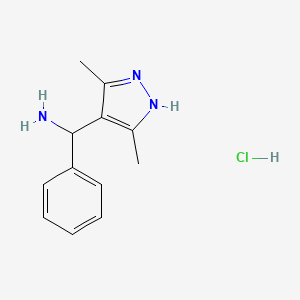
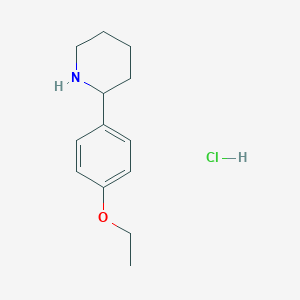
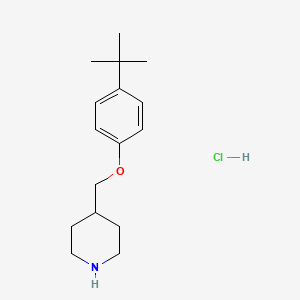
![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)
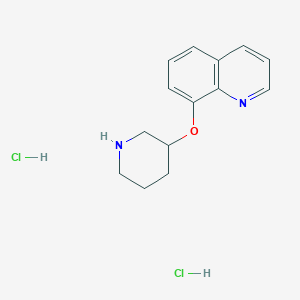
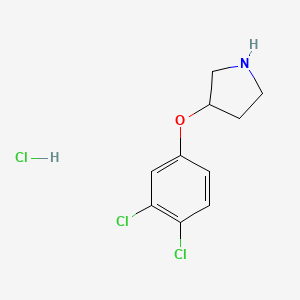
![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)
